(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
The compound (2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a combination of a thiazole ring fused with a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 4-methylpiperazine, 3-nitrobenzaldehyde, and a suitable thiazole precursor. The key steps in the synthesis may involve:
Condensation Reaction: The initial step often involves the condensation of 4-methylpiperazine with 3-nitrobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a thiazole precursor under acidic or basic conditions to form the thiazolo[3,2-a]benzimidazole core.
Final Modifications: Further modifications, such as nitration or reduction, may be performed to achieve the desired functional groups on the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with similar compounds such as:
Thiazole Derivatives: Compounds with a thiazole ring, which may have similar biological activities.
Benzimidazole Derivatives: Compounds with a benzimidazole ring, known for their therapeutic potential.
Piperazine Derivatives: Compounds containing a piperazine ring, often used in medicinal chemistry.
The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
(2Z)-2-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-23-8-10-24(11-9-23)17-7-6-14(12-18(17)26(28)29)13-19-20(27)25-16-5-3-2-4-15(16)22-21(25)30-19/h2-7,12-13H,8-11H2,1H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKNHQGAFSZXGD-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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